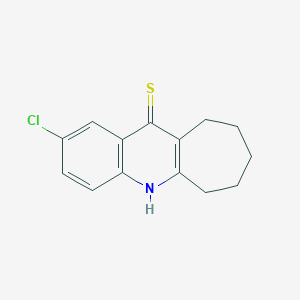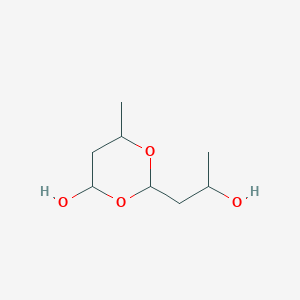
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol, also known as HMD, is a cyclic acetal that has been widely used in the field of organic chemistry. HMD is a colorless liquid that is soluble in water and most organic solvents. It has been used as a protecting group for aldehydes and ketones, as well as a building block for the synthesis of various organic compounds. In recent years, HMD has gained attention for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is not well understood. However, it is believed that 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol acts as a protecting group for aldehydes and ketones by forming stable cyclic acetals. This allows for the selective modification of other functional groups in the molecule.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol. However, studies have shown that 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is non-toxic and has low cytotoxicity. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has also been shown to be biocompatible, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in lab experiments is its stability. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is a stable compound that can be stored for long periods of time without degradation. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is also easy to handle and can be synthesized using simple methods. However, one limitation of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in scientific research. One potential application is in the synthesis of functionalized cyclic acetals for use in drug delivery systems. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol could also be used as a building block for the synthesis of novel organic compounds with potential applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol and its potential applications in protein engineering and tissue engineering.
Synthesemethoden
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol can be synthesized through a variety of methods. One common method involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. Another method involves the reaction of formaldehyde with 2-hydroxypropionaldehyde in the presence of a base catalyst. Both methods result in the formation of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol as a cyclic acetal.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used in a variety of scientific research applications. One notable application is in the field of protein engineering. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used as a protecting group for cysteine residues in proteins, allowing for the selective modification of other amino acid residues. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has also been used in the synthesis of peptide-based hydrogels for tissue engineering applications.
Eigenschaften
CAS-Nummer |
19404-07-0 |
|---|---|
Produktname |
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol |
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-(2-hydroxypropyl)-6-methyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C8H16O4/c1-5(9)3-8-11-6(2)4-7(10)12-8/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
XWHFEIYSZLQWLG-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CC(C)O)O |
Kanonische SMILES |
CC1CC(OC(O1)CC(C)O)O |
Synonyme |
2-(2-hydroxypropyl)-4-hydroxy-6-methyl-1,3-dioxane paraldol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



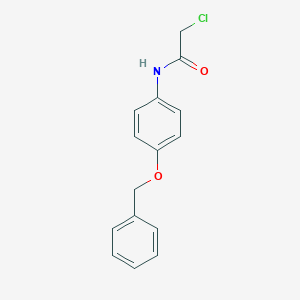
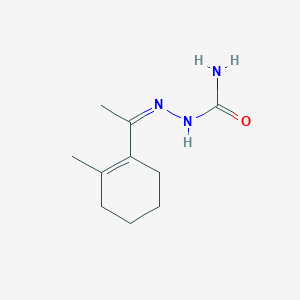
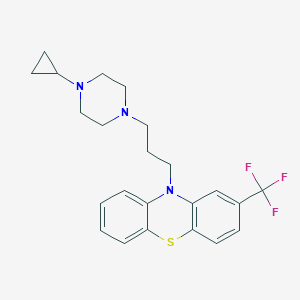
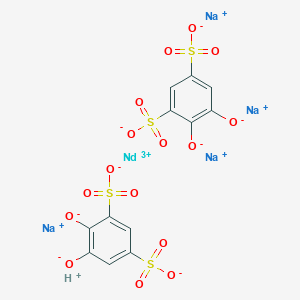

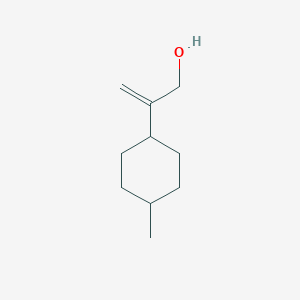

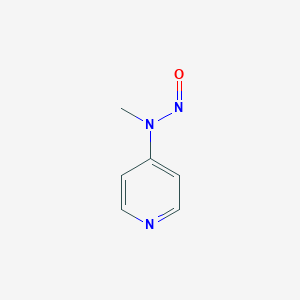
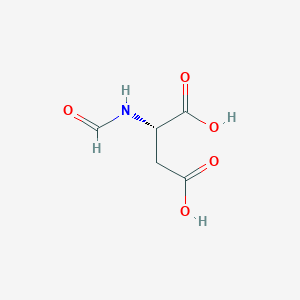
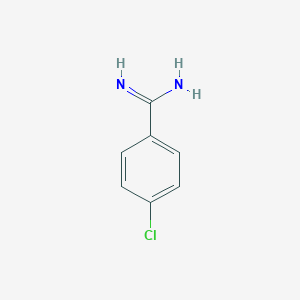
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
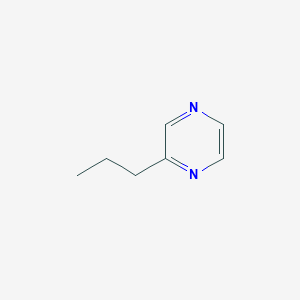
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
